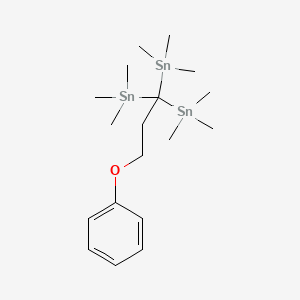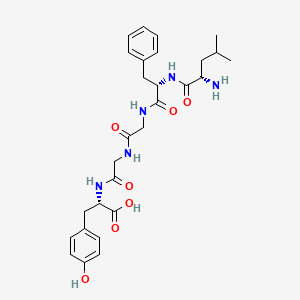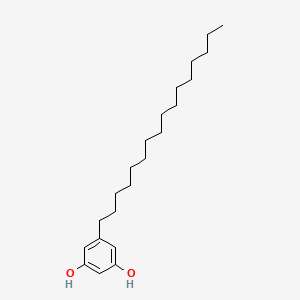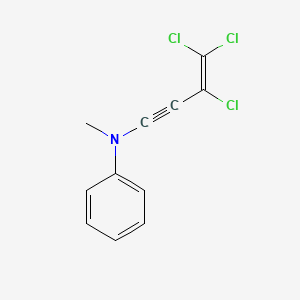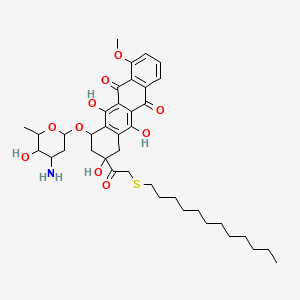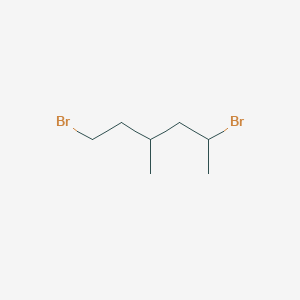
1,5-Dibromo-3-methylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dibromo-3-methylhexane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of two bromine atoms attached to the first and fifth carbon atoms of a hexane chain, with a methyl group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dibromo-3-methylhexane can be synthesized through the bromination of 3-methylhexane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution reaction. The reaction proceeds as follows: [ \text{3-methylhexane} + \text{Br}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
1,5-Dibromo-3-methylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols or ethers.
Elimination: Formation of alkenes such as 3-methyl-1-hexene.
Reduction: Formation of 3-methylhexane.
科学的研究の応用
1,5-Dibromo-3-methylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,5-Dibromo-3-methylhexane involves its reactivity as an alkyl halide. The bromine atoms can participate in nucleophilic substitution or elimination reactions, leading to the formation of various products. The compound’s reactivity is influenced by the presence of the methyl group, which can affect the stability of intermediates and transition states.
類似化合物との比較
Similar Compounds
- 1,3-Dibromo-5,5-dimethylhexane
- 1,2-Dibromo-3-methylhexane
- 1,4-Dibromo-2-methylhexane
Uniqueness
1,5-Dibromo-3-methylhexane is unique due to the specific positioning of the bromine atoms and the methyl group. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different selectivity and yield in chemical reactions, making it valuable for specific synthetic applications.
特性
CAS番号 |
83278-47-1 |
|---|---|
分子式 |
C7H14Br2 |
分子量 |
257.99 g/mol |
IUPAC名 |
1,5-dibromo-3-methylhexane |
InChI |
InChI=1S/C7H14Br2/c1-6(3-4-8)5-7(2)9/h6-7H,3-5H2,1-2H3 |
InChIキー |
FXEBZNQOIFJQLZ-UHFFFAOYSA-N |
正規SMILES |
CC(CCBr)CC(C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-Diethyldibenzo[b,d]furan](/img/structure/B14407334.png)
![8-Methylspiro[4.5]dec-7-en-1-one](/img/structure/B14407336.png)
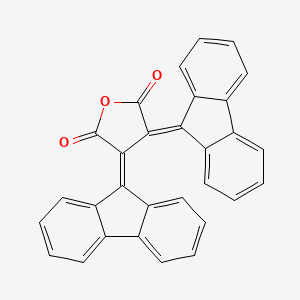
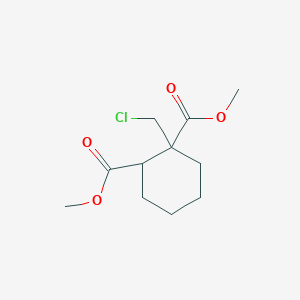
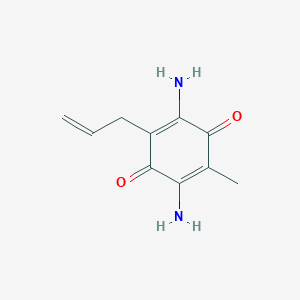
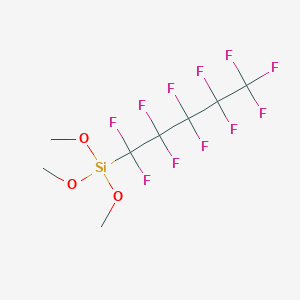
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one](/img/structure/B14407351.png)
![4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide](/img/structure/B14407364.png)
